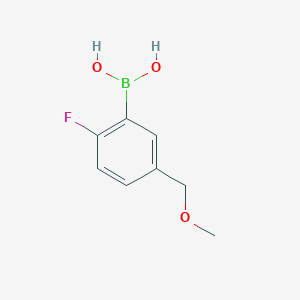

(2-Fluor-5-(Methoxymethyl)phenyl)boronsäure

Übersicht

Beschreibung

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a chemical compound with the molecular formula C7H8BFO3 . It has a molecular weight of 169.95 g/mol . This compound is solid in physical form and is white to yellow in color .

Synthesis Analysis

The synthesis of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid can involve various methods. One such method is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the field of organic chemistry for the formation of carbon-carbon bonds . The reaction involves the use of organoboron reagents, which are relatively stable, easy to prepare, and environmentally benign .Molecular Structure Analysis

The molecular structure of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid consists of a phenyl ring with a fluoro group at the 2nd position and a methoxymethyl group at the 5th position . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid can participate in various chemical reactions. For instance, it can be involved in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches . It can also undergo cross-coupling with carbazolyl or aryl halides .Physical and Chemical Properties Analysis

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid has a melting point range of 195°C to 196°C . It is solid in physical form and is white to yellow in color .Wissenschaftliche Forschungsanwendungen

Friedel-Crafts-Alkylierung

(2-Fluor-5-(Methoxymethyl)phenyl)boronsäure: wird als Reaktant in Friedel-Crafts-Alkylierungsreaktionen verwendet. Diese klassische Reaktion beinhaltet die Alkylierung aromatischer Ringe mit Alkylgruppen in Gegenwart eines starken Lewis-Säure-Katalysators. Die Boronsäure-Derivate können eine fluorierte Methoxymethylphenylgruppe in die aromatischen Verbindungen einführen, was eine wertvolle Modifikation bei der Synthese komplexer organischer Moleküle sein kann .

Suzuki-Miyaura-Kreuzkupplung

Diese Verbindung ist auch an Suzuki-Miyaura-Kreuzkupplungsreaktionen beteiligt. Diese leistungsstarke chemische Reaktion bildet Kohlenstoff-Kohlenstoff-Bindungen und wird im Bereich der organischen Chemie weit verbreitet eingesetzt, um Biarylverbindungen herzustellen. Das Vorhandensein des Fluoratoms kann die elektronischen Eigenschaften des Biarylprodukts beeinflussen, was bei der Entwicklung von Pharmazeutika und fortschrittlichen Materialien wichtig ist .

Molekulare Schalter

Die Synthese von 9,10-Diarylanthracenen, die als molekulare Schalter verwendet werden, ist eine weitere Anwendung. Diese Schalter können ihre strukturelle Konfiguration als Reaktion auf äußere Reize wie Licht oder Wärme verändern. Die fluorierte Boronsäure spielt eine Rolle bei der Einführung spezifischer Substituenten, die das Schaltverhalten dieser Moleküle beeinflussen können .

Kreuzkupplung mit Carbazolyl- oder Arylhalogeniden

Kreuzkupplungsreaktionen mit Carbazolyl- oder Arylhalogeniden werden durch This compound erleichtert. Diese Art von Reaktion ist entscheidend für die Herstellung von Verbindungen mit komplexen aromatischen Strukturen, die in vielen Medikamenten und elektronischen Materialien vorkommen .

Neutroneneinfangtherapie

Boronsäuren und ihre Derivate werden für die Entwicklung neuer Medikamente und Arzneimittelverabreichungssysteme in Betracht gezogen, insbesondere als Borträger, die sich für die Neutroneneinfangtherapie eignen. Diese Therapie ist eine Art der Krebsbehandlung, die Tumoren auf zellulärer Ebene mit Hilfe von Boratomen angreift, um Neutronen einzufangen .

Anionenrezeptoren für Polymerelektrolyte

Phenylboronsäurecatechol-Ester, die von Boronsäuren abgeleitet sind, wurden als vielversprechende Anionenrezeptoren für Polymerelektrolyte untersucht. Diese Elektrolyte sind wesentliche Bestandteile verschiedener elektrochemischer Geräte, einschließlich Batterien und Brennstoffzellen. Die spezifische Struktur von This compound könnte zur Bindung und Erkennung von Anionen in diesen Systemen beitragen .

Synthese von homoleptischen Diarylmercurials

Die Verbindung ist ein Reaktant für die Herstellung von homoleptischen Diarylmercurials durch Monoarylierung von Dibromoarenen. Diese Organomercury-Verbindungen finden Anwendung in der Katalyse und organischen Synthese, wo sie als Reagenzien oder Zwischenprodukte wirken können .

Rhodium-katalysierte Arylierung

Schließlich wird This compound in der diastereoselektiven Synthese von trisubstituierten Allylalkoholen durch Rhodium-katalysierte Arylierung verwendet. Dieses Verfahren ist von Bedeutung für die Herstellung stereodefinierter Alkohole, die bei der Synthese verschiedener bioaktiver Moleküle wertvoll sind .

Safety and Hazards

Handling (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid requires caution as it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid could involve its use in various chemical reactions, such as Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches . It can also be used in cross-coupling with carbazolyl or aryl halides .

Wirkmechanismus

Target of Action

The primary target of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers the (2-Fluoro-5-(methoxymethyl)phenyl) group to the palladium catalyst . This is followed by the oxidative addition of an organic halide to the palladium, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds from simpler precursors .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in various chemical reactions .

Result of Action

The result of the action of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds, including biologically active molecules and materials for organic electronics .

Action Environment

The action of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . Additionally, the stability and reactivity of the boronic acid can be influenced by factors such as temperature and pH .

Eigenschaften

IUPAC Name |

[2-fluoro-5-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPACPLLHKMQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)COC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222419 | |

| Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333407-14-9 | |

| Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333407-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)

![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)

![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)

![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)

![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)